molecular formula C16H14F2N4O3S2 B3001216 4-(2-(4,6-difluorobenzo[d]thiazol-2-yl)hydrazinecarbonyl)-N,N-dimethylbenzenesulfonamide CAS No. 851988-28-8

4-(2-(4,6-difluorobenzo[d]thiazol-2-yl)hydrazinecarbonyl)-N,N-dimethylbenzenesulfonamide

Cat. No. B3001216
M. Wt: 412.43
InChI Key: DJVJQYBLBLYQTL-UHFFFAOYSA-N
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Description

The compound "4-(2-(4,6-difluorobenzo[d]thiazol-2-yl)hydrazinecarbonyl)-N,N-dimethylbenzenesulfonamide" is a sulfonamide derivative, a class of compounds known for their wide range of biological activities. Sulfonamides are historically significant as antibacterial agents and have been explored for various other medicinal applications due to their ability to inhibit enzymes essential for microbial survival and growth .

Synthesis Analysis

The synthesis of sulfonamide derivatives often involves the reaction of sulfonyl chlorides with amines or hydrazines. In the context of the provided papers, similar synthetic strategies are employed. For instance, N-(benzenesulfonyl)cyanamide potassium salts are reacted with hydrazinecarbodithioic acid esters to yield novel 4-chloro-2-mercaptobenzenesulfonamide derivatives . Although the exact synthesis of the compound is not detailed in the provided papers, these methods suggest a possible pathway involving the reaction of a difluorobenzo[d]thiazol moiety with a hydrazinecarbonyl intermediate, followed by sulfonamide formation .

Molecular Structure Analysis

The molecular structure of sulfonamide derivatives is characterized by the presence of a sulfonyl group attached to an amine. The difluorobenzo[d]thiazol moiety in the compound of interest adds to the complexity of the molecule, potentially affecting its binding affinity and selectivity towards biological targets. Crystal structures of related compounds, such as 4-substituted-2,3,5,6-tetrafluorobenzenesulfonamides, have been determined, providing insights into the interactions between the sulfonamide group and target proteins .

Chemical Reactions Analysis

Sulfonamide derivatives can participate in various chemical reactions, including those that lead to the formation of more complex heterocyclic systems or the introduction of additional functional groups. For example, the ring contraction of 2,5-dihydrobenzo[f][1,2,5]thiadiazepine 1,1-dioxides to access 4H-benzo[b][1,4]thiazine 1,1-dioxides demonstrates the chemical versatility of sulfonamide-containing heterocycles . The reactivity of the compound could be explored in similar transformations, potentially leading to new pharmacologically relevant derivatives.

Physical and Chemical Properties Analysis

The physical and chemical properties of sulfonamide derivatives are influenced by their molecular structure. The presence of fluorine atoms and heterocyclic rings can significantly impact the compound's lipophilicity, solubility, and stability. For instance, fluorinated benzenesulfonamides exhibit higher binding potency than non-fluorinated compounds, suggesting that the difluorobenzo[d]thiazol moiety in the compound of interest may enhance its biological activity . Additionally, the introduction of various substituents can modulate the antimicrobial and antiproliferative properties of these molecules, as seen in the synthesis of N-ethyl-N-methylbenzenesulfonamide derivatives .

properties

IUPAC Name

4-[[(4,6-difluoro-1,3-benzothiazol-2-yl)amino]carbamoyl]-N,N-dimethylbenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14F2N4O3S2/c1-22(2)27(24,25)11-5-3-9(4-6-11)15(23)20-21-16-19-14-12(18)7-10(17)8-13(14)26-16/h3-8H,1-2H3,(H,19,21)(H,20,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DJVJQYBLBLYQTL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)S(=O)(=O)C1=CC=C(C=C1)C(=O)NNC2=NC3=C(C=C(C=C3S2)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14F2N4O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

412.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(2-(4,6-difluorobenzo[d]thiazol-2-yl)hydrazinecarbonyl)-N,N-dimethylbenzenesulfonamide

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